5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Overview
Description
Compounds like “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a promising reagent for fine organic synthesis, was investigated .Molecular Structure Analysis
The structure of similar compounds, like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was investigated by 1Н and 13С NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 5,5-bis(halomethyl)-1,3-dioxanes contain 2 additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
Compounds related to "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" have been synthesized and characterized, providing a foundation for further applications in drug discovery and materials science. For instance, a compound with 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings was synthesized, characterized using NMR and IR spectroscopy, and its structure and electronic properties were analyzed through DFT studies. This compound exhibited antimicrobial activity and potential as a drug candidate upon further in vivo studies (Ustabaş et al., 2020).
Coordination Chemistry and Catalysis
Oxazoline ligands, including those derived from "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole," are extensively used in coordination chemistry and catalysis. These ligands have been employed as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms. This area of research highlights the significant potential of oxazolines in developing new catalytic processes and enhancing the efficiency of existing ones (Gómez et al., 1999).
Biological Activities
The structural motif of "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" has been incorporated into various compounds exhibiting significant biological activities. This includes antimicrobial, anticancer, and anti-inflammatory properties, showcasing the compound's potential in drug development and therapeutic applications. For example, novel triazole derivatives were identified as potential drugs for treating chronic inflammatory skin disorders, emphasizing the importance of the oxazole scaffold in medicinal chemistry (Suh et al., 2015).
Anticorrosion Applications
Interestingly, derivatives of "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" have also been evaluated for non-biological applications, such as anticorrosion agents for mild steel in acidic environments. These studies combine experimental techniques with quantum chemical studies to understand the efficacy and mechanism of action of these compounds as corrosion inhibitors, further highlighting the versatility of this chemical scaffold (Rahmani et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJXTUWFCKWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326591 | |
Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
99057-83-7 | |
Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.